6-Iodo-1-methoxynaphthalene
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Overview
Description
6-Iodo-1-methoxynaphthalene: is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an iodine atom and a methoxy group attached to a naphthalene ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-methoxynaphthalene typically involves the iodination of 1-methoxynaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Iodo-1-methoxynaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-1-methoxynaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom and methoxy group can influence the compound’s reactivity and binding affinity to these targets. The exact pathways involved can vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
1-Iodo-6-methoxynaphthalene: Similar structure but with different positions of iodine and methoxy groups.
1-Methoxy-2-iodobenzene: A simpler aromatic compound with similar functional groups.
6-Bromo-1-methoxynaphthalene: Similar structure with bromine instead of iodine.
Uniqueness: 6-Iodo-1-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both iodine and methoxy groups provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
6-iodo-1-methoxynaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTZNJINEGWMTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514523 |
Source
|
Record name | 6-Iodo-1-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128542-49-4 |
Source
|
Record name | 6-Iodo-1-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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